

PEG-18 Castor Oil Dioleate in Pharmaceutical Formulations: A Technical Guide

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Compound of Interest

Compound Name: PEG-18 CASTOR OIL DIOLEATE

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-18 Castor Oil Dioleate is a polyethylene glycol derivative of castor oil, functioning as a non-ionic surfactant, emulsifier, and viscosity-increasing agent.[1][2] It is synthesized through the ethoxylation and esterification of castor oil, resulting in a molecule with both hydrophilic and lipophilic properties.[3] This amphiphilic nature makes it a valuable excipient in the pharmaceutical industry, particularly for the formulation of poorly water-soluble drugs. This technical guide provides an in-depth overview of the core properties, experimental applications, and formulation considerations for **PEG-18 Castor Oil Dioleate** in pharmaceutical drug delivery systems.

Physicochemical Properties

Quantitative data for **PEG-18 Castor Oil Dioleate** is not extensively available in publicly accessible literature. The following table summarizes available data and estimated values based on its chemical structure and data from similar PEGylated castor oil derivatives.



Property	Value	Source/Method
Chemical Name	Poly(oxy-1,2-ethanediyl), α-(1-oxo-9-octadecenyl)-ω-[(1-oxo-9-octadecenyl)oxy]-, (Z,Z)-, ether with 1,2,3-propanetriol (3:1), (18 mol EO average)	Inferred from chemical structure
Synonyms	Polyoxyethylene (18) Castor Oil Dioleate	[1]
CAS Number	110531-96-9	[1]
Molecular Formula	(C2H4O)n(C18H34O2)2C3H5(OH)	[1]
Appearance	Likely a viscous liquid at room temperature	Based on similar PEGylated oils
HLB Value (Estimated)	10-12	Estimated based on the PEG chain length and dioleate structure, placing it in the O/W emulsifier range.
Solubility	Expected to be dispersible in water and soluble in various organic solvents and oils.	General property of PEGylated surfactants.
Viscosity	Data not available. Expected to be a viscous liquid.	-
Critical Micelle Concentration (CMC)	Data not available.	-

Role in Pharmaceutical Formulations

PEG-18 Castor Oil Dioleate primarily functions as an emulsifying and solubilizing agent, making it particularly suitable for lipid-based drug delivery systems designed to enhance the oral bioavailability of poorly soluble drugs.



Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosurfactants, that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][5] **PEG-18 Castor Oil Dioleate** can serve as the surfactant component in SEDDS, facilitating the formation of a stable emulsion with a small droplet size, which in turn provides a large surface area for drug absorption.

Nanoemulsions

Nanoemulsions are transparent or translucent dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[6] Due to their small droplet size, nanoemulsions can enhance drug solubilization, improve bioavailability, and provide sustained release. **PEG-18 Castor Oil Dioleate** can be used as a primary or co-surfactant in the preparation of nanoemulsions, contributing to the stability and small droplet size of the formulation.

Solubility Enhancement

The amphiphilic nature of **PEG-18 Castor Oil Dioleate** allows it to form micelles in aqueous solutions above its critical micelle concentration. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility in the aqueous medium of the gastrointestinal tract.

Experimental Protocols

While specific protocols for **PEG-18 Castor Oil Dioleate** are scarce, the following methodologies, adapted from studies on similar PEGylated castor oil derivatives, can be applied.

Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the preparation of a SEDDS formulation for a model poorly soluble drug, such as Indomethacin.

Materials:

Indomethacin (Active Pharmaceutical Ingredient)



- PEG-18 Castor Oil Dioleate (Surfactant)
- Caprylic/Capric Triglyceride (Oil)
- Ethanol (Cosurfactant/Solvent)
- Magnetic stirrer
- Glass vials

Procedure:

- Solubility Study: Determine the solubility of Indomethacin in various oils, surfactants, and
 cosurfactants to select the most suitable excipients. An excess amount of the drug is added
 to a known volume of the excipient and stirred for 24 hours at 37°C. The mixture is then
 centrifuged, and the supernatant is analyzed for drug content using a validated analytical
 method (e.g., HPLC-UV).
- Construction of Pseudo-Ternary Phase Diagram: To identify the self-emulsifying region, a
 pseudo-ternary phase diagram is constructed.
 - Prepare various mixtures of oil, surfactant (PEG-18 Castor Oil Dioleate), and cosurfactant at different weight ratios (e.g., 1:9 to 9:1 for surfactant:cosurfactant).
 - For each mixture, titrate with the oil phase and observe the formation of a clear, isotropic mixture.
 - The resulting mixtures are then titrated with water, and the point at which the mixture becomes turbid is noted.
 - The area of transparency on the phase diagram represents the self-emulsifying region.
- Preparation of the SEDDS Formulation:
 - Based on the phase diagram, select an optimized ratio of oil, surfactant, and cosurfactant.
 - Accurately weigh the required amounts of PEG-18 Castor Oil Dioleate and ethanol and mix them thoroughly.



- Add the required amount of Indomethacin to this mixture and stir until the drug is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.
- Add the caprylic/capric triglyceride to the drug-surfactant-cosurfactant mixture and stir until a clear, homogenous solution is obtained.[4]

Characterization of the SEDDS Formulation

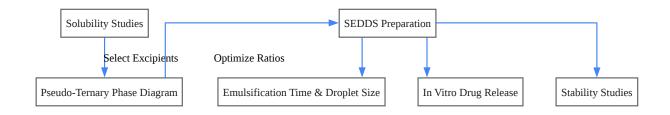
- a) Emulsification Time and Droplet Size Analysis:
- Add 1 mL of the prepared SEDDS formulation to 250 mL of purified water at 37°C in a beaker with gentle stirring (e.g., 50 rpm).
- Visually observe the formation of the emulsion and record the time taken for complete dispersion.
- Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.[7]
- b) In Vitro Drug Release Study (Dialysis Method):
- A dialysis bag (e.g., MWCO 12-14 kDa) is soaked in the dissolution medium (e.g., phosphate buffer pH 6.8) for 12 hours before use.
- 1 mL of the SEDDS formulation is placed inside the dialysis bag, and the ends are securely clamped.
- The dialysis bag is then placed in a beaker containing 500 mL of dissolution medium maintained at 37°C with constant stirring.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium.
- The samples are analyzed for drug content using a suitable analytical method.[4]
- c) Stability Studies:



- The prepared SEDDS formulation is stored in sealed glass vials at different temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH) for a specified period (e.g., 3 months).
- At regular intervals, the formulation is visually inspected for any signs of phase separation or drug precipitation.
- The droplet size, PDI, and drug content are also analyzed to assess the stability of the formulation.

Visualizations

Logical Workflow for SEDDS Formulation and Characterization



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Caption: Workflow for the formulation and characterization of a Self-Emulsifying Drug Delivery System (SEDDS).

Conceptual Signaling Pathway of Enhanced Drug Absorption via Lipid-Based Formulations





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Caption: Enhanced drug absorption from lipid-based formulations via intestinal pathways.

Safety and Toxicology

PEG-18 Castor Oil Dioleate is generally considered to have low toxicity. Acute oral and dermal toxicity studies in rats have shown high LD50 values, indicating low toxicity via these routes. It may cause slight skin and eye irritation in rabbits. Importantly, it is not found to be mutagenic. [8] Due to its high molecular weight, dermal absorption is expected to be very low.[8] As with other PEGylated compounds, there is a potential for the presence of residual ethylene oxide and 1,4-dioxane from the manufacturing process, which are potential carcinogens.[3] Therefore, the purity of the excipient is a critical consideration.

Conclusion

PEG-18 Castor Oil Dioleate is a promising excipient for the formulation of poorly water-soluble drugs, particularly in the development of self-emulsifying drug delivery systems and nanoemulsions. Its amphiphilic nature allows for enhanced drug solubilization and the formation of stable emulsions, which can lead to improved oral bioavailability. While specific quantitative data for this particular excipient is limited, methodologies for formulation and characterization can be effectively adapted from studies on similar PEGylated castor oil derivatives. Further research into the specific physicochemical properties of PEG-18 Castor Oil Dioleate would be beneficial for its optimized application in pharmaceutical development.



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